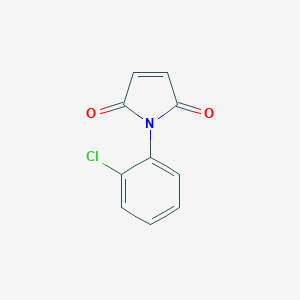

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-chlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQOXMCRYWDRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152794 | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-24-3 | |

| Record name | (o-Chlorophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Chlorophenyl 1h Pyrrole 2,5 Dione and Its Analogues

Cyclocondensation and Functionalization Approaches

The foundational strategies for synthesizing 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione revolve around the formation of the imide ring through cyclocondensation reactions. These methods are characterized by their reliability and adaptability to various substituted precursors.

The primary and most direct method for the synthesis of N-aryl maleimides, including the 2-chloro derivative, involves a two-step process starting from maleic anhydride (B1165640) and the corresponding aniline (B41778). tandfonline.comresearchgate.net The initial step is the acylation of the amine with maleic anhydride to form an N-(2-chlorophenyl)maleamic acid intermediate. chemistry-online.comijert.org This reaction is typically rapid and proceeds at room temperature. The subsequent and crucial step is the cyclodehydration of the maleamic acid to yield the target imide. This intramolecular cyclization is commonly achieved by heating the intermediate with a dehydrating agent, such as acetic anhydride, often in the presence of a catalyst like anhydrous sodium acetate (B1210297). tandfonline.comchemistry-online.com This classic method remains a cornerstone for synthesizing a wide array of N-substituted maleimides. researchgate.net

Step 2: Cyclodehydration to this compound N-(2-Chlorophenyl)maleamic acid is heated with Acetic Anhydride and Sodium Acetate.

The cyclization of maleic anhydride with 2-chloroaniline (B154045) is a well-established method for preparing this compound. The process hinges on the initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the maleamic acid intermediate. chemistry-online.com The subsequent intramolecular cyclization requires elevated temperatures and a catalyst to facilitate the elimination of a water molecule, forming the stable five-membered imide ring. ijert.org

Detailed research on analogous compounds, such as N-(4-chlorophenyl)maleimide, provides insight into typical reaction conditions. The cyclization is often performed by heating the maleamic acid with an excess of acetic anhydride and a catalytic amount of sodium acetate at temperatures ranging from 60-95°C for about an hour. tandfonline.comchemistry-online.com Alternative dehydrating agents and catalysts, such as concentrated sulfuric acid and phosphorus pentoxide, have also been employed for the cyclodehydration of similar N-aryl maleamic acids. ijert.org

| Aryl Substituent | Dehydrating Agent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenyl | Acetic Anhydride / Sodium Acetate | 60-70 | 60 min | Not specified | tandfonline.com |

| 4-Chlorophenyl | Acetic Anhydride / Sodium Acetate | 85-95 | 1 h | Not specified | chemistry-online.com |

| 2-Nitrophenyl | Conc. H₂SO₄ / P₂O₅ | 65 | 3 h | 65 | ijert.org |

Modern Catalytic and Reaction Condition Optimization in Pyrrole-2,5-dione Synthesis

To address the limitations of conventional methods, such as long reaction times and the use of harsh reagents, modern synthetic approaches focus on optimizing reaction conditions through techniques like microwave assistance and the development of solvent-free and catalyst-free protocols.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.compsu.edu For the synthesis of N-substituted maleimides, microwave irradiation significantly reduces reaction times and can improve yields compared to conventional heating. tandfonline.com The rapid and uniform heating provided by microwaves efficiently promotes the cyclodehydration of the maleamic acid intermediate. mdpi.com

In a comparative study on the synthesis of N-(4-chlorophenyl)maleimide, the microwave-assisted method required only 30 seconds at 90°C to complete the cyclization, a dramatic reduction from the 60 minutes needed for conventional heating. tandfonline.com This efficiency is a hallmark of microwave chemistry, which often leads to cleaner reactions and reduced energy consumption, aligning with the principles of green chemistry. mdpi.com

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 60-70 | 60 min | ~75-85 (Typical) |

| Microwave Irradiation | 90 | 30 s | ~80-90 (Typical) |

The development of solvent-free and catalyst-free reaction conditions represents a significant advancement in sustainable chemistry. These methods reduce environmental impact by eliminating volatile organic compounds and avoiding potentially toxic catalysts. For the synthesis of pyrrole (B145914) derivatives, solvent-free approaches often involve the direct reaction of starting materials under thermal or mechanical (grinding) stress. While specific solvent-free methods for this compound are not extensively detailed, related syntheses have been successfully performed. For instance, the synthesis of N-phenylsuccinimide, a saturated analogue, has been achieved by heating aniline and succinic anhydride in a domestic microwave oven without any solvent, offering a faster and greener alternative to traditional methods. nih.gov Such protocols highlight the potential for developing similar environmentally friendly syntheses for N-aryl maleimides.

While this compound itself is achiral, the pyrrole-2,5-dione (maleimide) scaffold is a key building block in asymmetric synthesis for creating chiral molecules. Research in this area does not typically focus on generating atropisomers (axial chirality arising from restricted rotation around the N-aryl bond) but rather on the enantioselective functionalization of the maleimide's carbon-carbon double bond. The electron-deficient nature of this double bond makes it an excellent Michael acceptor.

Organocatalysis has been widely employed for the enantioselective conjugate addition of various nucleophiles to N-substituted maleimides. mdpi.com For example, chiral primary amines have been used to catalyze the addition of aldehydes to maleimides, producing chiral succinimide (B58015) derivatives with high yields and enantioselectivities. These reactions proceed through the formation of chiral enamines, which then attack the maleimide (B117702) ring in a stereocontrolled manner. Such methodologies provide access to a wide range of enantioenriched succinimides, which are valuable intermediates in medicinal chemistry.

Multi-component Reactions for Structural Diversification of Pyrrole-2,5-dione Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the initial components. In the context of pyrrole-2,5-dione systems, MCRs offer a powerful tool for rapid structural diversification.

One notable example is a copper-catalyzed oxidative aminohalogenation of electron-deficient maleimides. This method is described as a simple and green multi-component reaction that allows for the late-stage modification of drug molecules. organic-chemistry.org Another innovative approach is the catalyst-free, three-component synthesis of amidinomaleimides. This reaction brings together azidomaleimides, secondary amines, and aldehydes in a one-pot process under mild conditions, often in aqueous solvents, to produce highly functionalized amidinomaleimides. acs.org The versatility of this reaction allows for a wide range of substituents to be introduced, as depicted in the table below.

| Azidomaleimide (R¹) | Aldehyde (R²) | Secondary Amine (R³, R⁴) | Product Structure |

|---|---|---|---|

| N-Benzylazidomaleimide | Benzaldehyde | Morpholine | (Z)-3-(amino(morpholino)methylene)-1-benzyl-4-((E)-benzylidene)pyrrolidine-2,5-dione |

| N-Phenylazidomaleimide | 4-Nitrobenzaldehyde | Piperidine | (Z)-3-(amino(piperidin-1-yl)methylene)-4-((E)-4-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione |

| N-Methylazidomaleimide | 2-Naphthaldehyde | Pyrrolidine | (Z)-1-methyl-4-((E)-naphthalen-2-ylmethylene)-3-(amino(pyrrolidin-1-yl)methylene)pyrrolidine-2,5-dione |

Derivatization Strategies at the 1H-Pyrrole-2,5-dione Core

Derivatization of the pre-formed 1H-pyrrole-2,5-dione core is a key strategy for fine-tuning the physicochemical and biological properties of these compounds. Modifications can be targeted at the pyrrole nitrogen, the N-phenyl ring, or the pyrrole ring itself.

While the most common method for introducing N-substituents is the initial synthesis from a primary amine and maleic anhydride, modifications to an existing N-substituent can also be achieved. mdpi.comtandfonline.com A significant transformation in this category is N-dealkylation, which involves the removal of an N-alkyl group. nih.gov This reaction is a valuable tool in synthetic chemistry for creating new derivatives from existing N-alkylated compounds. researchgate.net N-dealkylation can be accomplished through various chemical, catalytic, electrochemical, photochemical, and enzymatic methods. nih.gov For instance, chemical methods often employ reagents like chloroformates to facilitate the removal of the alkyl group. nih.gov This process allows for the conversion of N-alkyl maleimides to N-H maleimide, which can then be re-functionalized, or to a different N-substituted analogue, providing a route to a wider array of compounds from a common intermediate.

Introducing or modifying substituents on the N-phenyl ring of 1-(phenyl)-1H-pyrrole-2,5-dione analogues is a common strategy to modulate their activity. A range of N-(substituted-phenyl)maleimides can be synthesized by reacting the appropriately substituted aniline with maleic anhydride. ucl.ac.beacs.org

Research has explored the impact of various substituents, including halogens and alkyl groups, at different positions on the phenyl ring. ucl.ac.be For example, a series of N-(halogenophenyl)maleimide derivatives have been synthesized with halogens such as chlorine, bromine, and iodine at the ortho, meta, and para positions. ucl.ac.be Similarly, the effect of alkyl chain length and position has been investigated through the synthesis of various N-(alkylphenyl)maleimides. ucl.ac.be

| Substituent on Phenyl Ring | Position of Substituent | Resulting Compound Name |

|---|---|---|

| Chloro | 2- (ortho) | This compound |

| Chloro | 3- (meta) | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione |

| Chloro | 4- (para) | 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione |

| Iodo | 3- (meta) | 1-(3-Iodophenyl)-1H-pyrrole-2,5-dione |

| Methyl | 2- (ortho) | 1-(o-Tolyl)-1H-pyrrole-2,5-dione |

| Ethyl | 4- (para) | 1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione |

| Heptyl | 4- (para) | 1-(4-Heptylphenyl)-1H-pyrrole-2,5-dione |

The double bond of the pyrrole-2,5-dione ring is reactive and serves as a key site for various derivatization reactions, leading to a wide array of structurally diverse compounds.

Cycloaddition Reactions: The maleimide moiety is an excellent dienophile in Diels-Alder reactions, a powerful tool for constructing six-membered rings. wikipedia.org For instance, N-aryl maleimides readily undergo [4+2] cycloaddition with conjugated dienes like 2,5-dimethylfuran. tandfonline.comtandfonline.comnih.gov This reaction typically proceeds by treating the N-aryl maleimide with the diene in a suitable solvent. nih.gov

Photochemical [2+2] cycloadditions with alkenes represent another important class of reactions for modifying the pyrrole ring. nih.govnih.gov These reactions lead to the formation of cyclobutane-fused derivatives. The reactivity in these cycloadditions can differ between N-alkyl and N-aryl maleimides, with the latter often requiring a photosensitizer. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling: Unsymmetrical 3,4-disubstituted maleimides can be synthesized through palladium-catalyzed cross-coupling reactions. organic-chemistry.org This methodology allows for the introduction of a variety of alkyl, aryl, heteroaryl, and alkynyl groups onto the pyrrole ring with high selectivity, starting from 3,4-dihalomaleimides. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Resulting Structure |

|---|---|---|---|

| Diels-Alder Reaction tandfonline.comtandfonline.comnih.gov | N-Aryl maleimide, 2,5-Dimethylfuran | Forms a bicyclic adduct. | exo-2-(Aryl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione |

| Photochemical [2+2] Cycloaddition nih.govnih.gov | N-Aryl maleimide, Styrene, Photosensitizer (e.g., thioxanthone) | Requires photosensitizer for N-aryl maleimides; forms a cyclobutane (B1203170) ring. | Aryl- and phenyl-substituted bicyclo[3.2.0]heptane-2,4-dione derivative |

| Palladium-Catalyzed Cross-Coupling organic-chemistry.org | 3,4-Dihalo-N-aryl-maleimide, Organometallic reagent (e.g., organoindium) | Allows for the synthesis of unsymmetrical 3,4-disubstituted maleimides. | 3-Substituted-4-halo-N-aryl-maleimide or 3,4-Disubstituted-N-aryl-maleimide |

Advanced Spectroscopic and Structural Elucidation of 1 2 Chlorophenyl 1h Pyrrole 2,5 Dione Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the maleimide (B117702) ring and the chlorophenyl ring. The two protons on the maleimide double bond are chemically equivalent and typically appear as a sharp singlet. The protons of the 2-chlorophenyl group exhibit a more complex multiplet pattern in the aromatic region of the spectrum due to spin-spin coupling.

Specific chemical shift assignments for this compound have been reported. chemicalbook.com The protons of the maleimide ring (H-3 and H-4) show a singlet, while the four protons on the aromatic ring split into complex multiplets.

Interactive Data Table: ¹H NMR Spectral Data Below is a summary of typical ¹H NMR chemical shifts for this compound.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-3, H-4 (Maleimide) | ~6.9 - 7.1 | Singlet |

| H-3', H-4', H-5', H-6' (Aromatic) | ~7.2 - 7.6 | Multiplet |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts The following table outlines the expected chemical shift regions for the carbon atoms in this compound.

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| C=O (Imide Carbonyl) | 168 - 172 |

| C=C (Maleimide) | 134 - 136 |

| C-Cl (Aromatic) | 130 - 134 |

| C-N (Aromatic) | 130 - 132 |

| C-H (Aromatic) | 127 - 131 |

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would confirm the coupling between adjacent protons on the chlorophenyl ring, while an HSQC spectrum would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made from the 1D spectra.

Infrared Spectroscopy (FT-IR) for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is dominated by the characteristic absorption bands of the dicarbonyl imide system. nist.gov

The most prominent features in the spectrum are the strong stretching vibrations of the two carbonyl (C=O) groups of the maleimide ring. Due to symmetric and asymmetric stretching modes, these often appear as two distinct bands. Other key absorptions include the C-N stretching of the imide, the C=C stretching of both the maleimide and the aromatic ring, and vibrations associated with the C-Cl bond.

Interactive Data Table: Key FT-IR Absorption Bands The table below lists the principal absorption bands from the gas-phase IR spectrum of N-(2-Chlorophenyl)-maleimide and their corresponding vibrational assignments. nist.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1720 - 1780 | Strong | C=O Asymmetric & Symmetric Stretch (Imide) |

| ~1590 | Medium | C=C Aromatic Ring Stretch |

| ~1440 | Medium | C=C Maleimide Ring Stretch |

| ~1380 | Strong | C-N Imide Stretch |

| ~1150 | Medium | C-H Aromatic In-Plane Bend |

| ~820 | Medium | C=C-H Olefinic Bend |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₀H₆ClNO₂ and a molecular weight of approximately 207.61 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A characteristic feature would be the isotopic pattern of the molecular ion, showing two peaks (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

The fragmentation of N-aryl maleimides is influenced by the stability of the imide ring and the nature of the aryl substituent. Common fragmentation pathways would likely involve:

Loss of Carbon Monoxide (CO): A neutral loss of 28 Da is a common fragmentation for cyclic imides.

Loss of Chlorine radical (•Cl): Cleavage of the C-Cl bond.

Fragmentation of the Chlorophenyl Ring: Fission of the N-aryl bond, leading to ions corresponding to the chlorophenyl cation or the maleimide radical cation.

Interactive Data Table: Predicted Mass Spectrometry Fragments This table outlines the expected major ions in the mass spectrum of this compound.

| m/z Value | Ion Formula | Description |

| 207/209 | [C₁₀H₆ClNO₂]⁺ | Molecular Ion (M⁺) showing 3:1 chlorine isotope pattern |

| 179/181 | [C₉H₆ClNO]⁺ | Loss of Carbon Monoxide (M - CO)⁺ |

| 172 | [C₁₀H₆NO₂]⁺ | Loss of Chlorine radical (M - Cl)⁺ |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 96 | [C₄H₂NO₂]⁺ | Maleimide radical cation |

X-ray Crystallography for Solid-State Structural Conformation and Stereochemical Analysis

A key structural feature of ortho-substituted N-phenylmaleimides is the dihedral angle between the plane of the phenyl ring and the plane of the maleimide ring. Due to steric hindrance from the ortho-substituent (in this case, chlorine), the two rings are not coplanar. This twisting is a critical conformational feature. In the analogous 1-(2-nitrophenyl)maleimide, this dihedral angle is reported to be significant, with values around 55-74°. A similar non-planar conformation is expected for the 2-chloro derivative.

The maleimide ring itself is expected to be nearly planar. The bond lengths and angles within the phenyl and maleimide rings would fall within their normal, expected ranges.

Interactive Data Table: Expected Crystallographic Parameters (by Analogy) The following table presents expected crystallographic parameters for this compound based on data from its 2-nitro analogue.

| Parameter | Expected Value / Feature |

| Crystal System | Monoclinic |

| Space Group | P2₁/n or similar |

| Dihedral Angle (Phenyl/Maleimide) | 55 - 75° |

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.40 Å |

| C=C (Maleimide) Bond Length | ~1.35 Å |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are indispensable for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of synthesis reactions and to quickly assess the purity of a sample. For N-aryl maleimides, standard silica gel plates are used. A common mobile phase for this class of compounds is a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate (B1210297). For instance, a 1:1 mixture of hexane and ethyl acetate has been used for the analysis of N-(4-chlorophenyl)maleimide. The compound spot can be visualized under UV light (254 nm).

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity and is also used for preparative separation. Reversed-phase HPLC is typically employed, using a C18 column. The mobile phase usually consists of a mixture of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. The compound is detected using a UV detector, typically set at a wavelength where the aromatic system and maleimide chromophores absorb strongly (e.g., ~254 nm). Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Several N-substituted maleimides are commercially available with purity specified by HPLC analysis.

Interactive Data Table: Chromatographic Conditions This table summarizes typical conditions for the chromatographic analysis of N-aryl maleimides.

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection |

| TLC | Silica Gel 60 F₂₅₄ | 1:1 Hexane / Ethyl Acetate | UV Lamp (254 nm) |

| HPLC | Reversed-Phase (C18) | Acetonitrile / Water Gradient | UV Detector (~254 nm) |

Investigation of Biological Activities and Pharmacological Potentials of 1 2 Chlorophenyl 1h Pyrrole 2,5 Dione and Its Derivatives

Anticancer and Antiproliferative Activities

The search for novel therapeutic agents to combat cancer is a significant area of pharmaceutical research. Derivatives of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, belonging to the broader class of N-substituted maleimides, have been evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

While specific cytotoxicity data for this compound against a comprehensive panel of cancer cell lines is not extensively detailed in publicly available literature, studies on the N-aryl maleimide (B117702) class of compounds have consistently demonstrated significant cytotoxic potential. For instance, various novel maleimide derivatives have been synthesized and tested against breast cancer cell lines such as MCF-7, showing promising anti-cancer activity.

In structure-activity relationship (SAR) studies of more complex molecules incorporating a chlorophenyl maleimide moiety, the presence of the chlorine atom has been noted to influence cytotoxic activity. One study on thiopyrano[2,3-d]thiazole derivatives found that the inclusion of a chlorophenyl group on the maleimide part of the molecule affected its activity against liver (HepG-2) and breast (MCF-7) cancer cell lines. This suggests that the electronic properties conferred by the halogen substituent are a critical determinant of biological effect. The general cytotoxic effects of N-aryl maleimides are often attributed to their ability to react with cellular thiols, leading to cellular stress and death.

Table 1: Representative Cytotoxicity of N-Aryl Maleimide Derivatives against Human Cancer Cell Lines This table presents generalized findings for the N-aryl maleimide class of compounds, as specific data for this compound is limited.

| Compound Class | Cell Line | Activity Metric | Reported Value/Effect |

|---|---|---|---|

| N-Aryl Maleimide Derivatives | MCF-7 (Breast) | IC50 | Potent activity reported |

| N-Aryl Maleimide Derivatives | L5178-Y (Murine Leukemia) | Apoptosis % | Up to 59.8% at 48h nih.gov |

| Chlorophenyl-maleimide Derivatives | HepG-2 (Liver) | IC50 | Activity influenced by substitution |

| Chlorophenyl-maleimide Derivatives | MCF-7 (Breast) | IC50 | Activity influenced by substitution |

The anticancer effects of N-aryl maleimides are often linked to their ability to induce apoptosis, or programmed cell death. Studies on various cyclic imide derivatives have shown they can trigger the intrinsic pathway of apoptosis in leukemia cell lines (K562 and Jurkat). nih.gov This pathway is characterized by a reduction in the mitochondrial membrane potential and changes in the expression levels of key regulatory proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

A proposed mechanism for N-aryl maleimides involves their reaction with reduced glutathione (GSH), a critical intracellular antioxidant. researchgate.net The maleimide moiety can act as a Michael acceptor for the thiol group of GSH, leading to its depletion. This reduction in cellular GSH levels disrupts the redox homeostasis, increases the concentration of reactive oxygen species (ROS), and makes cancer cells more susceptible to apoptosis. nih.govresearchgate.net Flow cytometry analysis and DNA fragmentation assays have confirmed that treatment with aryl maleimides leads to an increase in apoptotic cell populations. nih.gov Furthermore, some derivatives have been shown to arrest the cell cycle, preventing cancer cells from proliferating.

The antiproliferative activity of N-aryl maleimides is demonstrated by a decrease in cellular viability in treated cancer cell cultures. This effect is dose-dependent and has been confirmed through various assays, including MTT assays, which measure the metabolic activity of cells as an indicator of their viability. Studies on aryl maleimide derivatives have documented a significant reduction in the viability of murine leukemia cells (L5178-Y). nih.gov The mechanism is linked to the induction of apoptosis, which directly reduces the number of living cells. The depletion of glutathione, a key molecule for cellular protection, appears to be a crucial step that renders cancer cells more vulnerable to cell death pathways. nih.gov

Antimicrobial and Antifungal Properties

The N-substituted maleimide scaffold is also recognized for its potential as an antimicrobial and antifungal agent. The reactivity of the maleimide ring is again central to its activity, allowing it to inhibit essential microbial enzymes and processes.

Research into the antibacterial properties of N-phenylmaleimides has shown them to be significantly more active than their saturated analogs, N-phenylsuccinimides. This highlights the importance of the double bond in the maleimide ring for antibacterial action. nih.gov These compounds have been tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 2: Representative Antibacterial Activity of N-Phenylmaleimide Derivatives This table presents generalized findings for the N-phenylmaleimide class, as specific data for this compound is limited.

| Compound Class | Bacterial Strain | Activity Metric | Reported Finding |

|---|---|---|---|

| N-Phenylmaleimides | Escherichia coli | MIC | Active, substituent dependent nih.gov |

| N-Phenylmaleimides | Staphylococcus aureus | MIC | Active, substituent dependent nih.gov |

N-substituted maleimides have demonstrated notable antifungal properties. A variety of natural and synthetic maleimide compounds have been summarized for their broad-spectrum antimicrobial activities, with specific efficacy noted against fungal pathogens. The development of novel antifungal agents is critical, and the maleimide scaffold represents a promising starting point for such research. Although specific data for this compound is scarce, related compounds have shown potent activity. For example, studies on other N-substituted maleimide derivatives have reported significant inhibition of various Candida species.

In Silico Prediction and Evaluation of Antimicrobial Activity

Computational, or in silico, studies have become a important tool in the prediction and evaluation of the antimicrobial potential of novel compounds. These methods, including molecular docking, allow for the investigation of how a molecule might interact with specific biological targets, such as essential enzymes in bacteria. researchgate.net

Research into the antimicrobial properties of compounds containing the pyrrole-2,5-dione scaffold has utilized these in silico approaches. Molecular docking studies have been performed to predict the binding affinity of pyrrole (B145914) derivatives to microbial enzymes that are crucial for their survival. researchgate.netbenthamscience.com For instance, the enzyme α-topoisomerase II, which is vital for DNA replication in bacteria, has been a target of such studies. researchgate.netbenthamscience.com The prediction of a strong interaction between a compound and the active site of this enzyme suggests a potential mechanism for its antimicrobial action.

In studies involving various pyrrole derivatives, in silico docking computations have been used to estimate the binding energies of these compounds with their microbial targets. researchgate.net Lower binding energies typically indicate a more stable and favorable interaction, suggesting a higher likelihood of biological activity. While direct in silico studies on this compound are not extensively detailed in the available literature, the broader research on related pyrrole structures supports the potential for this class of compounds to interact with key microbial enzymes. researchgate.netnih.gov The data from these computational models provide a basis for prioritizing compounds for further in vitro and in vivo testing.

Table 1: In Silico Docking Data for Representative Pyrrole Derivatives

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Pyrrole Derivative 1a | α-topoisomerase II | -5.049 researchgate.net |

Note: The data presented is for related pyrrole derivatives and not specifically for this compound.

Anti-inflammatory and Immunomodulatory Effects

The inflammatory response is a complex process involving the release of various signaling molecules, including pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govrudn.ru The overproduction of these cytokines is a hallmark of many inflammatory diseases. nih.gov Compounds with the ability to inhibit the production of these cytokines are therefore of significant interest as potential anti-inflammatory agents.

Studies on derivatives of 1H-pyrrole-2,5-dione have demonstrated their potential to modulate the production of these key inflammatory mediators. For example, certain 1H-pyrrole-2,5-dione derivatives have been shown to reduce the secretion of TNF-α in a concentration-dependent manner in macrophage cell lines. nih.gov Furthermore, research on other pyrrole-2,5-dione compounds has indicated a suppressive effect on both TNF-α and IL-6. nih.gov While specific data on the direct effects of this compound on the production of IL-1β, IL-6, and TNF-α are limited, the consistent anti-inflammatory activity observed in structurally related compounds suggests that this is a promising area for further investigation. The inhibition of these cytokines points to an immunomodulatory role for this class of compounds, potentially by interfering with the signaling pathways that lead to their production and release. nih.govmdpi.com

The cyclooxygenase-2 (COX-2) enzyme plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2). nih.govnih.gov PGE2 is a key mediator of inflammation, contributing to pain, swelling, and fever. nih.gov Consequently, the inhibition of the COX-2/PGE2 pathway is a major target for anti-inflammatory therapies. nih.govnih.gov

Research has indicated that pyrrole derivatives can exert their anti-inflammatory effects through the modulation of this pathway. A study on a closely related compound, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole, demonstrated that its neuroprotective effects are likely mediated by the suppression of the COX-2/PGE2 pathway. nih.gov It was observed that this compound led to a reduction in both the expression of COX-2 and the levels of PGE2. nih.gov This suggests that the 1-(2-chlorophenyl) moiety is compatible with activity against the COX-2 enzyme. The mechanism of action for these pyrrolic compounds appears to involve the downregulation of COX-2 expression, which in turn leads to decreased production of PGE2 and a subsequent reduction in the inflammatory response. nih.gov

Table 2: Effect of a 1-(2-chlorophenyl)pyrrole Derivative on COX-2 and PGE2 Levels

| Treatment Group | COX-2 Expression (relative to control) | PGE2 Levels (relative to control) |

|---|---|---|

| Control | 1.0 | 1.0 |

| 6-OHDA | Increased | Increased |

This data is for a structurally similar compound and illustrates the potential mechanism of action for this compound. nih.gov

Macrophages are key immune cells that play a central role in initiating and propagating inflammatory responses. mdpi.commdpi.com Upon activation by inflammatory stimuli, macrophages release a variety of pro-inflammatory mediators, contributing to the inflammatory state. imrpress.com The modulation of macrophage activity is therefore a key strategy in the development of anti-inflammatory therapies. nih.govnih.gov

Neuroprotective and Antioxidant Activities

Neuroinflammation and oxidative stress are significant contributors to the pathogenesis of neurodegenerative diseases. nih.gov The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used in experimental models to induce dopaminergic neuron degeneration by triggering oxidative stress and inflammatory responses. nih.govnih.gov The PC12 cell line is a common in vitro model used to study the effects of neurotoxins and to evaluate the neuroprotective potential of various compounds. polyu.edu.hkresearchgate.netnih.gov

The neuroprotective effects of pyrrole derivatives have been examined in this context. A study involving 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole, a compound structurally similar to this compound, demonstrated its ability to mitigate the neurotoxic effects of 6-OHDA in PC12 cells. nih.gov Pre-treatment of PC12 cells with this compound before exposure to 6-OHDA resulted in a reduction of intracellular reactive oxygen species (ROS) levels. nih.gov The mechanism of this neuroprotective action is believed to involve the suppression of oxidative stress-induced apoptosis. nih.gov These findings suggest that novel synthetic pyrrole derivatives may act as promising neuroprotective agents. nih.govelsevierpure.commdpi.com

Table 3: Neuroprotective Effect of a 1-(2-chlorophenyl)pyrrole Derivative in a PC12 Cell Model of Neurotoxicity

| Treatment Group | Cell Viability (%) | Intracellular ROS Levels (relative to control) |

|---|---|---|

| Control | 100 | 1.0 |

| 6-OHDA (100 µM) | ~50 nih.gov | Significantly Increased nih.gov |

This data is for a structurally similar compound and highlights the potential neuroprotective activity of this compound. nih.gov

Inhibition of Lipid Peroxidation and Reactive Oxygen Species (ROS) Production

Derivatives of the 1H-pyrrole-2,5-dione scaffold have demonstrated notable antioxidant properties by mitigating oxidative stress markers. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Lipid peroxidation is a key consequence of oxidative stress, where free radicals attack lipids, leading to cellular damage.

Research has shown that certain 1H-pyrrole-2,5-dione derivatives can significantly reduce the levels of key oxidative stress indicators. For instance, studies on specific derivatives designed as cholesterol absorption inhibitors also revealed their capacity to decrease the secretion of ROS and malondialdehyde (MDA), a well-known biomarker of lipid peroxidation nih.govnih.gov. One study identified a derivative, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione, which considerably inhibited the in vitro production of ROS and MDA nih.gov. Similarly, another potent derivative was found to reduce the secretion of lactate dehydrogenase (LDH), MDA, TNF-α, and ROS in a concentration-dependent manner, indicating a protective effect against cellular damage and inflammation triggered by oxidative stress nih.gov.

The antioxidant potential of these compounds is a significant area of investigation, with studies exploring various analogs for their ability to scavenge free radicals and protect against oxidative damage researchgate.net.

Enzyme Inhibition and Molecular Target Identification

The pharmacological effects of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes and interact with molecular targets, thereby disrupting pathological pathways.

Inhibition of Specific Enzymes Involved in Metabolic Pathways

A prominent area of investigation for 1H-pyrrole-2,5-dione derivatives is their anti-inflammatory activity, which is often achieved through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the metabolic pathway that converts arachidonic acid into prostaglandins, which are mediators of inflammation and pain mdpi.commdpi.com.

A series of 1-methyl-1H-pyrrole-2,5-dione derivatives were synthesized and evaluated for their COX inhibitory potency. One compound, in particular, was identified as a highly potent and selective COX-2 inhibitor, demonstrating greater potency and selectivity than the well-known anti-inflammatory drug celecoxib nih.gov. Molecular docking studies supported these findings, revealing a stronger binding interaction with the COX-2 isozyme compared to COX-1 nih.gov. This selectivity is a desirable trait for anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects.

| Compound | PGE2 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 9d (MPO-0029) | 8.7 | 6.0 | >168 | nih.gov |

| Celecoxib (Reference) | - | - | - | nih.gov |

Reactivity and Interaction with Thiol Groups in Biological Macromolecules

The 1H-pyrrole-2,5-dione core contains a maleimide group, which is well-known for its high reactivity towards sulfhydryl (thiol) groups thermofisher.com. This reactivity is particularly important in a biological context, as the thiol side chain of cysteine residues in proteins is a common target for covalent modification thermofisher.commdpi.com.

The reaction between the maleimide's carbon-carbon double bond and a thiol group proceeds via a Michael addition, forming a stable thioether linkage thermofisher.comvectorlabs.com. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5 thermofisher.comvectorlabs.com. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines vectorlabs.com. This specificity allows for the targeted modification of cysteine residues in proteins, which can lead to the inhibition of enzyme function if the cysteine is located in or near an active site. N-aryl maleimides have been observed to react about 2.5 times faster with thiol substrates compared to N-alkyl derivatives mdpi.com. However, the stability of the resulting conjugate can be influenced by factors such as pH and the structure of the N-substituent, with potential for side reactions like hydrolysis or retro-Michael reactions acs.orgnih.gov.

Binding to Specific Protein Kinases (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor)

The pyrrole scaffold is a key feature in many compounds designed as protein kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two prominent tyrosine kinases that are major targets for anticancer drug development rjpbr.comnih.gov.

Derivatives incorporating the pyrrole ring have shown potent inhibitory activity against these kinases. Fused pyrrole systems, such as pyrrolo[3,2-d]pyrimidines, have been designed to act as EGFR and CDK2 inhibitors tandfonline.comtandfonline.com. These compounds have demonstrated significant anticancer activity against various cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range tandfonline.com. Molecular docking studies suggest these compounds can effectively bind to the ATP-binding site of the kinases, competing with the natural substrate and blocking the signaling cascade that promotes cell proliferation and angiogenesis rjpbr.comtandfonline.com.

| Compound | Target Cell Line | IC₅₀ (µM) | Target Kinase | Reference |

|---|---|---|---|---|

| Compound 9a | HCT-116 | 0.011 | EGFR/CDK2 | tandfonline.com |

| Compound 9c | HCT-116 | 0.009 | EGFR/CDK2 | tandfonline.com |

| Compound 8b | HCT-116, MCF-7, Hep3B | <0.05 | CDK2/Cyclin A1, DYRK3, GSK3 alpha | tandfonline.com |

Cholesterol Absorption Inhibition (e.g., HMG-CoA reductase)

Derivatives of 1H-pyrrole-2,5-dione have been identified as a promising class of cholesterol absorption inhibitors nih.govnih.govnjtech.edu.cn. Elevated cholesterol levels are a major risk factor for atherosclerosis and cardiovascular disease. Some studies suggest that 1H-pyrrole-2,5-diones may also act as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway mdpi.comdovepress.com.

In the search for new lipid-lowering agents, several series of 1H-pyrrole-2,5-dione derivatives have been synthesized and tested. These compounds were designed based on the structure of ezetimibe, a known cholesterol absorption inhibitor nih.gov. In vitro experiments confirmed that many of these new compounds significantly inhibited cholesterol uptake nih.govnjtech.edu.cn. One of the most active derivatives exhibited stronger in vitro cholesterol absorption inhibitory activity than ezetimibe nih.gov. Further studies with another lead compound showed it could effectively reduce total cholesterol, LDL-C, and triglycerides in serum, indicating its potential to regulate lipid metabolism njtech.edu.cn.

Other Investigational Biological Activities

Beyond the specific mechanisms detailed above, the 1H-pyrrole-2,5-dione scaffold and its derivatives have been explored for a variety of other pharmacological applications.

Anti-inflammatory Activity: As an extension of their COX-inhibitory effects, many pyrrole derivatives are recognized for their broad anti-inflammatory properties. They have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models mdpi.comnih.gov. The pyrrole heterocycle is a core component of several established non-steroidal anti-inflammatory drugs (NSAIDs) mdpi.com.

Antimicrobial Activity: Various pyrrole derivatives have been synthesized and screened for their antimicrobial effects. Studies have reported that compounds featuring the 1H-pyrrole-2,5-dione or related pyrrole structures exhibit activity against a range of bacterial and fungal strains mdpi.comuobasrah.edu.iqderpharmachemica.comresearchgate.net. For example, certain derivatives showed good minimum inhibitory concentration (MIC) values against Gram-positive bacteria like Enterococcus faecalis and the fungus Candida albicans uobasrah.edu.iq. Additionally, 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum-sensing inhibitor that can act as an antibiotic accelerant against Pseudomonas aeruginosa nih.govnih.gov.

Antitumor Activity: The ability of pyrrole derivatives to inhibit protein kinases contributes to their investigation as antitumor agents mdpi.comuobasrah.edu.iq. In addition to kinase inhibition, these compounds can induce apoptosis (programmed cell death) and generate reactive oxygen species in cancer cells, contributing to their cytotoxic effects against tumor models uobasrah.edu.iq.

Antiviral Properties

The emergence of resistant viral strains necessitates the continued search for novel antiviral agents with unique mechanisms of action. The pyrrole-2,5-dione scaffold, present in this compound, has been a subject of interest in antiviral research. Although specific antiviral data for this compound is not extensively detailed in available scientific literature, the general class of N-substituted maleimides has been noted for its biological activities.

The antiviral potential of heterocyclic compounds is an active area of research. For instance, studies on pyrazole-based heterocycles have demonstrated antiviral activity against avian influenza (H5N1) by reducing viral replication in chicken embryos. While these compounds are structurally distinct from this compound, this research highlights the potential of nitrogen-containing heterocyclic systems in the development of antiviral drugs.

Insecticidal and Larvicidal Activities

The investigation of novel insecticides and larvicides is crucial for agriculture and public health, particularly in managing disease vectors and crop pests. Derivatives of 1H-pyrrole-2,5-dione have been recognized for their potential insecticidal and larvicidal activities. While specific data on this compound is not extensively documented, studies on structurally related compounds provide insights into the potential of this chemical class.

Research on various pyrrole derivatives has demonstrated their efficacy against significant agricultural pests. For example, a series of biologically active pyrrole derivatives were synthesized and tested against the cotton leafworm, Spodoptera littoralis. Several of these compounds exhibited high insecticidal bioefficacy, with LC50 values indicating their potency.

Insecticidal Activity of Pyrrole Derivatives against Spodoptera littoralis (2nd instar larvae)

| Compound | LC50 (ppm) |

|---|---|

| Compound 6a | 0.5707 |

| Compound 7a | 0.1306 |

| Compound 8c | 0.9442 |

| Compound 3c | 5.883 |

In the context of public health, the control of mosquito larvae is a key strategy in preventing the spread of vector-borne diseases. Studies on pyrrolidine-2,4-dione derivatives have shown their larvicidal potential against Culex quinquefasciatus, a common mosquito vector. The research highlighted several derivatives with significant larvicidal activity, with LD50 values comparable to or even exceeding that of the commonly used insecticide permethrin.

Larvicidal Activity of Pyrrolidine-2,4-dione Derivatives against Culex quinquefasciatus

| Compound | LD50 (µg/mL) |

|---|---|

| Compound 1e | 26.06 |

| Compound 1f | 26.89 |

| Permethrin (Control) | 26.14 |

The findings from these studies on related pyrrole and pyrrolidine-2,4-dione derivatives suggest that the core scaffold present in this compound holds potential for insecticidal and larvicidal applications. However, direct testing of this specific compound is necessary to ascertain its activity profile and to understand the influence of the 2-chlorophenyl substituent on its biological efficacy.

Structure Activity Relationship Sar and Pharmacophore Modeling for 1 2 Chlorophenyl 1h Pyrrole 2,5 Dione Analogues

Impact of Substituent Variation on Biological Potency and Selectivity

The core structure of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, an N-phenylmaleimide, offers multiple positions for chemical modification, primarily on the N-phenyl ring and the C3 and C4 positions of the pyrrole-2,5-dione (maleimide) ring. Variations at these sites can profoundly influence the compound's biological activity.

Substitutions on the Pyrrole-2,5-dione Ring: Modifications to the maleimide (B117702) ring itself are also a key determinant of activity. The double bond within the imide ring is considered an important factor for the antibacterial activity of maleimides, which are noted to be significantly more active than their saturated succinimide (B58015) counterparts. nih.gov Furthermore, the introduction of side groups on the pyrrole-2,5-dione core strongly influences the biological activity of derivatives. nih.gov In a series of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives designed as potential tyrosine kinase inhibitors, slight modifications of the side groups were shown to have a significant impact on their ability to form stable complexes with receptors like EGFR and VEGFR2. nih.gov

Studies on various 1H-pyrrole-2,5-dione derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cholesterol absorption inhibition. nih.govmdpi.com For example, in a series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives tested for anti-inflammatory properties, the nature of the N-substituent was crucial for the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com The strongest inhibitory effects were observed for specific derivatives, highlighting the sensitivity of the biological response to structural changes. mdpi.com

| Compound Series | Substituent Variation | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| N-phenylmaleimides | Electron-donating or withdrawing groups on phenyl ring | Decreased antibacterial activity, suggesting steric hindrance. | nih.gov |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Modifications of side groups on the pyrrole-dione core | Strongly influences the ability to inhibit tyrosine kinases (EGFR/VEGFR2). | nih.gov |

| 3,4-Dimethyl-1H-pyrrole-2,5-dione derivatives | Variation of N-substituent | Significant differences in anti-inflammatory activity (cytokine inhibition). | mdpi.com |

| 1H-pyrrole-2,5-dione derivatives | Various substitutions | Identified potent cholesterol absorption inhibitors. | nih.gov |

Stereochemical Influence on Biological Activity

While the parent compound this compound is achiral, the introduction of chiral centers or the existence of geometric isomers in its derivatives can have a profound impact on biological activity. Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular recognition by biological targets such as enzymes and receptors.

Even subtle changes in stereochemistry can lead to significant differences in potency and efficacy between isomers. This is because the binding pocket of a target protein is itself chiral and will often interact preferentially with one stereoisomer over another.

For instance, structural studies of certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have revealed the presence of distinct Z and E stereoisomers, which can influence their packing in the solid state and their conformation in solution, thereby affecting their biological properties. mdpi.com Although detailed comparative activity for these specific isomers was not the focus, the principle remains a cornerstone of medicinal chemistry.

The importance of stereochemistry is well-documented across many classes of bioactive molecules. In studies of other complex heterocyclic compounds, different stereoisomers of the same molecule have exhibited vastly different biological profiles, with one isomer showing potent therapeutic activity while another is inactive or even toxic. This highlights that for any derivative of this compound that contains stereocenters, the evaluation of individual isomers is crucial for a complete understanding of its biological potential.

Rational Design Principles for Optimized Bioactive Pyrrole-2,5-dione Derivatives

Rational design is a key strategy in modern drug discovery that leverages the understanding of a drug target's structure and its interaction with ligands to design more effective therapeutic agents. nih.gov For this compound analogues, this involves using SAR data and computational tools to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties.

A central tool in this process is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govdergipark.org.tr By creating a pharmacophore model based on a set of known active pyrrole-2,5-dione derivatives, medicinal chemists can use it as a template to screen virtual compound libraries for new potential hits or to design novel molecules that fit the model. pharmacophorejournal.com

This approach has been successfully applied to the design of various kinase inhibitors, a class of drugs to which many pyrrole-based compounds belong. mdpi.comnih.gov For example, new pyrrole (B145914) derivatives have been designed to possess the essential pharmacophoric features of known EGFR inhibitors, leading to the synthesis of compounds with potent anticancer activities. nih.gov The design process is often augmented by molecular docking simulations, which predict how a candidate molecule will bind to the active site of a target protein, such as a kinase. rsc.org This allows for the refinement of the molecular structure to optimize interactions and improve binding affinity before committing to chemical synthesis.

The principles of rational design guide the optimization of lead compounds by suggesting specific structural modifications. This can involve:

Adding or modifying functional groups to enhance binding interactions with the target protein.

Altering the scaffold to improve selectivity and reduce off-target effects.

Modifying physicochemical properties (like solubility and lipophilicity) to improve drug-like characteristics.

Ultimately, the goal is to use the knowledge gained from SAR and computational modeling to create optimized pyrrole-2,5-dione derivatives that are more effective and safer therapeutic agents. nih.gov

Computational and Theoretical Chemistry Studies of 1 2 Chlorophenyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and spectroscopic parameters of molecules like 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, a key structural feature is the dihedral angle between the plane of the 2-chlorophenyl ring and the pyrrole-2,5-dione (maleimide) ring.

Due to steric hindrance from the chlorine atom at the ortho position of the phenyl ring, these two ring systems are not coplanar. Conformational analysis of similar N-substituted maleimides, such as 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, reveals a significant twist, with a reported dihedral angle of 75.60 (10)°. researchgate.net This non-planar conformation is the result of optimizing the molecular geometry to minimize steric strain, which significantly influences the molecule's electronic properties and potential interactions with biological targets. nih.gov The steric crowding caused by substituents can lead to considerable conformational adjustments through the rotation around single bonds. mdpi.com

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com

HOMO-LUMO Energy Gap : A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that a molecule is more reactive and can be easily polarized. mdpi.com In molecules like this compound, the HOMO is typically localized on the electron-donating chlorophenyl ring, while the LUMO is centered on the electron-accepting pyrrole-2,5-dione moiety. rsc.org The energy of this gap can be calculated using DFT methods and provides insights into the electronic transitions the molecule can undergo, which relates to its UV-Vis absorption spectrum. schrodinger.com

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds. The aromatic ring would exhibit a mixed potential, influenced by the electron-withdrawing chlorine atom. MEP analysis is crucial for understanding intermolecular interactions and predicting how the molecule might bind to a receptor site.

DFT calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding around each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated.

This predictive capability is invaluable for structural elucidation and for verifying experimental data. Modern computational methods, sometimes combined with machine learning, can predict ¹H NMR chemical shifts with a high degree of accuracy, often achieving a mean absolute error (MAE) of less than 0.21 ppm. nih.govnih.govresearchgate.net The accuracy of these predictions can be further enhanced by considering different conformational isomers and their relative populations based on the Boltzmann distribution. nih.gov

| Proton/Carbon | Predicted Chemical Shift (ppm) - Example | Typical Experimental Range (ppm) |

|---|---|---|

| H (Pyrrole Ring) | ~6.8 - 7.0 | 6.5 - 7.5 |

| H (Phenyl Ring) | ~7.3 - 7.6 | 7.0 - 8.0 |

| C=O (Carbonyl) | ~168 - 172 | 165 - 175 |

| C (Pyrrole Ring) | ~134 - 136 | 130 - 140 |

| C (Phenyl Ring) | ~127 - 135 | 120 - 140 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for predicting the binding mode and affinity of potential drug candidates. For this compound, docking simulations could be used to explore its potential as an inhibitor for various enzymes. For instance, related 1H-pyrrole-2,5-dione derivatives have been studied as inhibitors of targets like cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR). nih.govmdpi.com

In a typical docking simulation, the this compound molecule would be placed into the active site of a target protein. The simulation would then explore various conformations and orientations, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The carbonyl oxygens could act as hydrogen bond acceptors, while the chlorophenyl and pyrrole (B145914) rings could engage in hydrophobic and π-π stacking interactions with amino acid residues in the active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods to find a correlation with their measured activity.

To develop a QSAR model for a class of compounds including this compound, one would synthesize and test a series of analogues with different substituents. Descriptors for each molecule would be calculated, and a regression model would be generated. Such models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA), can explain how different substituents affect activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov QSAR is a powerful tool in rational drug design for optimizing lead compounds. nih.gov

Prediction of Pharmacological Characteristics (e.g., Drug Likeness, Oral Bioavailability)

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. A key initial screen is for "drug-likeness," often assessed using rules like Lipinski's Rule of Five. These rules evaluate basic molecular properties to predict if a compound is likely to have good oral bioavailability.

For this compound, these properties can be calculated:

Molecular Weight (MW) : Approx. 207.61 g/mol

LogP (octanol-water partition coefficient) : A measure of lipophilicity, estimated to be around 2.0.

Hydrogen Bond Donors (HBD) : 0

Hydrogen Bond Acceptors (HBA) : 2 (the two carbonyl oxygens)

| Lipinski's Rule of Five Parameter | Calculated Value for this compound | Rule (for good oral bioavailability) | Compliance |

|---|---|---|---|

| Molecular Weight | 207.61 | ≤ 500 g/mol | Yes |

| LogP | ~2.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Based on this analysis, this compound complies with all of Lipinski's rules, suggesting it has favorable physicochemical properties for development as an orally administered drug. researchgate.net Further computational models can predict other properties such as blood-brain barrier penetration, solubility, and potential inhibition of cytochrome P450 enzymes. nih.gov

Theoretical Insights into Reaction Mechanisms

Computational and theoretical chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms involving this compound at an atomic level. Through methods like Density Functional Theory (DFT), chemists can model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the feasibility and selectivity of various transformations. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related N-aryl maleimides. These studies shed light on the fundamental reaction mechanisms that are also applicable to the title compound, such as cycloadditions and Michael additions.

Cycloaddition Reactions:

N-aryl maleimides are known to participate in various cycloaddition reactions, including [4+2] Diels-Alder and photochemical [2+2] cycloadditions. Theoretical studies on these reactions help in understanding their stereoselectivity and regioselectivity. For instance, in the Diels-Alder reaction between an N-aryl maleimide (B117702) and a diene, computational models can predict whether the endo or exo adduct is thermodynamically and kinetically favored. These calculations typically involve locating the transition state structures for both pathways and comparing their activation energies. A lower activation energy corresponds to a faster reaction rate, indicating the preferred pathway.

The photochemical [2+2] cycloaddition of N-aryl maleimides with alkenes is another area where computational studies offer significant insights. Unlike thermal [2+2] cycloadditions, which are often symmetry-forbidden, photochemical variants proceed through an excited state of the maleimide. Theoretical calculations can model this excited state and the subsequent reaction pathway, explaining the observed diastereoselectivity of the resulting cyclobutane (B1203170) ring. For N-aryl maleimides, the reaction often requires a photosensitizer to facilitate the formation of the triplet excited state, a detail that can be investigated through computational modeling of energy transfer processes.

Michael Addition Reactions:

The electron-deficient double bond in the pyrrole-2,5-dione ring makes this compound an excellent Michael acceptor. Theoretical studies on the Michael addition of nucleophiles, such as amines or thiols, to maleimides have provided a detailed understanding of the reaction mechanism. Ab initio calculations on the reaction of maleimide with amines have shown that the mechanism can be influenced by the presence of additional amine molecules that act as a proton shuttle, facilitating the proton transfer step that follows the initial nucleophilic attack.

Computational models can predict the activation barriers for these reactions. For example, the reaction of a thiol with an N-substituted maleimide can proceed through different mechanisms depending on the reaction conditions, such as the presence of a base or a nucleophilic initiator. DFT calculations can be employed to determine the energetics of these different pathways, helping to understand how solvent, initiator, and the nature of the thiol influence the reaction kinetics and mechanism.

The following tables provide representative theoretical data for analogous reaction mechanisms involving N-substituted maleimides, which can be considered indicative of the behavior of this compound.

| Transition State | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS1 | Uncatalyzed proton transfer | 30.1 |

| TS2 | Amine-dimer assisted proton transfer | 11.6 |

This table illustrates how computational chemistry can quantify the catalytic effect of a second amine molecule in lowering the activation energy for the proton transfer step in a Michael addition reaction.

| Computational Method | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| M06-2X/6-311+G(d,p) | -29.0 | -28.7 | -17.6 |

This table presents the calculated reaction energies (enthalpy, and Gibbs free energy) for the addition of a model thiol to an N-alkylmaleimide, indicating a thermodynamically favorable process.

Advanced Applications and Broader Research Contexts of 1 2 Chlorophenyl 1h Pyrrole 2,5 Dione

Intermediates in the Synthesis of Complex Organic Molecules

The pyrrole-2,5-dione scaffold is a versatile building block in organic synthesis. Its derivatives serve as precursors for a wide array of more complex, often heterocyclic, molecules with significant biological and pharmacological properties. ijapbc.comnih.govmdpi.com The reactivity of the imide and the double bond allows for various chemical transformations.

While direct examples of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione being used as a synthetic intermediate are limited in the available research, the reactivity of closely related compounds provides a strong indication of its potential. For instance, the related compound 1-(3-chlorophenyl)-pyrrolidine-2,5-dione (a succinimide (B58015), the saturated analog) has been utilized as a starting material for the synthesis of bis-heterocyclic derivatives. ijapbc.com In these syntheses, the succinimide first undergoes a condensation reaction with p-hydroxy benzaldehyde. ijapbc.com The resulting intermediate is then subjected to cyclization reactions with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride to furnish complex molecules containing pyrazole (B372694) or isoxazole (B147169) rings, respectively. ijapbc.com

These transformations highlight the potential of the N-(chlorophenyl)imide structure to act as a platform for building molecular complexity. The double bond present in this compound offers additional reaction sites, particularly for cycloaddition and addition reactions, further expanding its synthetic utility beyond that of its saturated counterparts. The synthesis of various other pyrrole-2,5-dione derivatives has been explored for applications including anti-inflammatory agents and cholesterol absorption inhibitors, demonstrating the importance of this class of compounds as synthetic targets and intermediates. nih.govelsevierpure.com

Research in Corrosion Inhibition

Organic compounds containing heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-electrons are widely investigated as corrosion inhibitors for metals, particularly for steel in acidic environments. mdpi.comnih.gov These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. mdpi.comresearchgate.net

Research into 1H-pyrrole-2,5-dione derivatives has shown them to be effective corrosion inhibitors for carbon steel in 1 M HCl medium. researchgate.net A detailed study on 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD), which are structurally analogous to this compound, provides significant insight. researchgate.net The findings from electrochemical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), demonstrated that inhibition efficiency increases with the concentration of the inhibitor. researchgate.net

The adsorption of these N-aryl maleimides on the steel surface was found to follow the Langmuir adsorption isotherm, and thermodynamic data indicated that the adsorption mechanism is predominantly chemisorption. researchgate.net Potentiodynamic polarization studies revealed that these compounds act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. researchgate.net

The presence of the 2-chloro substituent on the phenyl ring of this compound is expected to influence its electronic properties and, consequently, its adsorption characteristics and inhibition efficiency. Halogen-substituted organic molecules have been successfully used as corrosion inhibitors. researchgate.netbiointerfaceresearch.com Quantum chemical calculations performed on PPD and MPPD showed that the sites for interaction with the metal surface are the oxygen and nitrogen atoms and the benzene (B151609) ring. researchgate.net Similar interactions would be expected for the 2-chloro derivative.

Table 2: Electrochemical Polarization Data for PPD and MPPD on Carbon Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | - | 1140 | - |

| PPD | 0.1 | 480 | 57.9 |

| PPD | 0.5 | 290 | 74.6 |

| PPD | 1.0 | 200 | 82.5 |

| MPPD | 0.1 | 420 | 63.2 |

| MPPD | 0.5 | 250 | 78.1 |

| MPPD | 1.0 | 170 | 85.1 |

Data derived from a study on analogous compounds. researchgate.net

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for PPD and MPPD

| Inhibitor | Concentration (mM) | Charge Transfer Resistance (Rct, Ω·cm²) | Double Layer Capacitance (Cdl, μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank | - | 29.4 | 125.6 | - |

| PPD | 0.1 | 75.3 | 75.3 | 60.9 |

| PPD | 0.5 | 134.2 | 58.7 | 78.1 |

| PPD | 1.0 | 215.3 | 45.1 | 86.3 |

| MPPD | 0.1 | 95.7 | 69.8 | 69.3 |

| MPPD | 0.5 | 165.4 | 55.4 | 82.2 |

| MPPD | 1.0 | 250.1 | 42.3 | 88.2 |

Data derived from a study on analogous compounds. researchgate.net

Future Research Directions and Therapeutic Implications

Preclinical Development and In Vivo Efficacy Studies for Lead Compounds

While specific in vivo efficacy data for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is not yet extensively documented, the broader class of N-substituted maleimides has shown promise in preclinical models. For instance, certain maleimide (B117702) derivatives bearing a benzenesulfonamide moiety have demonstrated potent in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov These studies provide a strong rationale for advancing select derivatives of this compound into preclinical development.

Future in vivo studies would be crucial to assess the pharmacokinetic and pharmacodynamic properties, as well as the safety and efficacy of lead compounds derived from this scaffold. A key area of investigation would be in the context of antibody-drug conjugates (ADCs). N-aryl maleimides are used to link cytotoxic drugs to antibodies, and studies have shown that ADCs prepared with N-phenyl maleimide derivatives maintain high cytotoxicity against cancer cells even after prolonged exposure to serum. researchgate.netnih.gov Furthermore, maleimide-modified liposomes have been evaluated in vivo as an advanced drug delivery system, demonstrating enhanced cellular uptake and drug delivery. nih.gov

| Research Area | Focus of Preclinical Studies | Potential Application |

| Anti-inflammatory | Evaluation in animal models of inflammation (e.g., rat paw edema) | Treatment of inflammatory disorders |

| Oncology (ADCs) | Assessment of cytotoxicity, stability, and tumor regression in xenograft models | Targeted cancer therapy |

| Drug Delivery | In vivo tracking and efficacy of liposomal or nanoparticle formulations | Enhanced delivery of therapeutic agents |

Development of Novel Derivatization Strategies for Enhanced Bioactivity and Specificity

The development of novel derivatization strategies is a critical step in optimizing the therapeutic potential of this compound. The goal is to enhance its bioactivity against specific targets while minimizing off-target effects. The synthesis of N-arylmaleimides is typically achieved through the cyclodehydration of the corresponding N-arylmaleamic acids, which are formed from the reaction of maleic anhydride (B1165640) with an appropriate aromatic amine. rsc.org